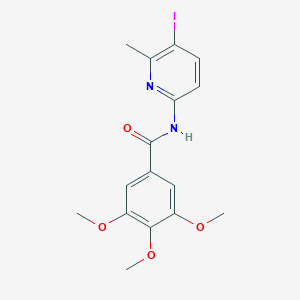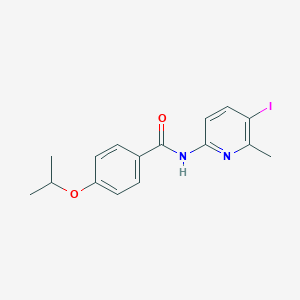
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide, also known as BMD-1, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In
作用机制
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide involves the inhibition of certain enzymes and proteins that are involved in cancer cell growth and inflammation. Specifically, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has been found to inhibit the activity of the protein PARP-1, which is involved in DNA repair and cell survival. By inhibiting PARP-1, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can induce cell death in cancer cells. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has also been found to inhibit the activity of the protein IKKβ, which is involved in inflammation. By inhibiting IKKβ, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can reduce inflammation.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has been found to inhibit the activity of certain enzymes involved in cholesterol metabolism. This suggests that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide may have potential applications in the treatment of hypercholesterolemia.
实验室实验的优点和局限性
One advantage of using N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and processes, which can lead to more precise results. However, one limitation of using N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide is its potential toxicity. Studies have shown that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide. One area of interest is the potential use of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide in combination with other drugs for the treatment of cancer. Studies have shown that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can enhance the effectiveness of certain chemotherapy drugs, making it a potential candidate for combination therapy. Another area of interest is the development of more specific inhibitors of PARP-1 and IKKβ, which could lead to more effective treatments for cancer and inflammatory diseases.
合成方法
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide involves a series of steps that are carefully controlled to produce the desired compound. The starting material for the synthesis is 2-methoxy-3,5-dichlorobenzoic acid, which is reacted with thionyl chloride to form the acid chloride. This acid chloride is then reacted with 5-bromo-6-methylpyridin-2-amine to produce the desired compound, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide.
科学研究应用
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can inhibit the growth of cancer cells, particularly in prostate cancer. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
分子式 |
C14H11BrCl2N2O2 |
|---|---|
分子量 |
390.1 g/mol |
IUPAC 名称 |
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C14H11BrCl2N2O2/c1-7-10(15)3-4-12(18-7)19-14(20)9-5-8(16)6-11(17)13(9)21-2/h3-6H,1-2H3,(H,18,19,20) |
InChI 键 |
DPSCZMJJUUOCNX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC(=C2OC)Cl)Cl)Br |
规范 SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244738.png)
![2,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244739.png)
![2-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244740.png)
![4-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244742.png)
![3-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244743.png)
![2-chloro-5-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244744.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![2,6-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244751.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)


